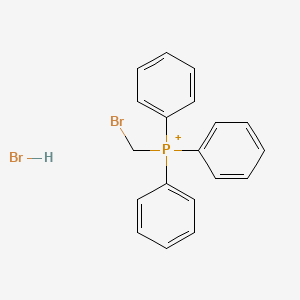
bromomethyl(triphenyl)phosphanium;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bromomethyl(triphenyl)phosphanium;hydrobromide can be synthesized by reacting triphenylphosphine with bromomethane. The reaction typically takes place in an inert atmosphere at room temperature. The product is then purified by recrystallization from solvents such as dichloromethane, ethyl acetate, and petroleum ether .
Industrial Production Methods
In an industrial setting, the synthesis of this compound involves the same basic reaction but on a larger scale. The reactants are combined in large reactors, and the product is purified using industrial-scale recrystallization techniques. The yield of this reaction is typically high, making it a cost-effective method for producing the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Bromomethyl(triphenyl)phosphanium;hydrobromide primarily undergoes substitution reactions. It is commonly used in the Wittig reaction to form alkenes from aldehydes and ketones. The compound can also participate in other types of substitution reactions, such as nucleophilic substitution .
Common Reagents and Conditions
The Wittig reaction involving this compound typically requires a strong base, such as sodium amide or potassium tert-butoxide, to generate the ylide intermediate. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Major Products
The major products of reactions involving this compound are alkenes. In the Wittig reaction, the compound reacts with aldehydes or ketones to form the corresponding alkenes .
Wissenschaftliche Forschungsanwendungen
Bromomethyl(triphenyl)phosphanium;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of alkenes via the Wittig reaction.
Medicine: It is involved in the synthesis of vitamin D analogs with anticancer activity.
Industry: This compound is used in the production of insecticidal pyrethroids and other industrial chemicals.
Wirkmechanismus
The mechanism of action of bromomethyl(triphenyl)phosphanium;hydrobromide in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide then reacts with an aldehyde or ketone to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. The oxaphosphetane then decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct .
Vergleich Mit ähnlichen Verbindungen
Bromomethyl(triphenyl)phosphanium;hydrobromide is similar to other phosphonium salts used in the Wittig reaction, such as methyltriphenylphosphonium bromide and ethyltriphenylphosphonium bromide. this compound is unique in its ability to form stable ylides that are highly reactive in the Wittig reaction .
List of Similar Compounds
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
- (Methoxymethyl)triphenylphosphonium chloride
Eigenschaften
Molekularformel |
C19H18Br2P+ |
|---|---|
Molekulargewicht |
437.1 g/mol |
IUPAC-Name |
bromomethyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C19H17BrP.BrH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1; |
InChI-Schlüssel |
YFTMLUSIDVFTKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CBr)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















